molecular formula C15H12O2 B3028656 Phenyl cinnamate CAS No. 25695-77-6

Phenyl cinnamate

Cat. No.: B3028656
CAS No.: 25695-77-6
M. Wt: 224.25 g/mol
InChI Key: NBFNGRDFKUJVIN-VAWYXSNFSA-N
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Description

Phenyl cinnamate is an organic compound with the molecular formula C15H12O2. It is an ester formed from cinnamic acid and phenol. This compound is known for its pleasant aroma and is used in various applications, including perfumery and flavoring. This compound is also studied for its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl cinnamate can be synthesized through several methods. One common method involves the esterification of cinnamic acid with phenol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds as follows:

Industrial Production Methods: In industrial settings, this compound can be produced using similar esterification methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Phenyl cinnamate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form cinnamic acid and phenol.

    Reduction: Reduction of this compound can yield cinnamyl alcohol and phenol.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Cinnamic acid and phenol.

    Reduction: Cinnamyl alcohol and phenol.

    Substitution: Various substituted cinnamates depending on the nucleophile used.

Scientific Research Applications

Phenyl cinnamate has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl cinnamate involves its interaction with biological membranes and enzymes. For instance, it has been shown to interact with ergosterol in fungal cell membranes, disrupting membrane integrity and leading to cell death . In antibacterial applications, this compound can inhibit bacterial enzymes, thereby preventing bacterial growth.

Comparison with Similar Compounds

Phenyl cinnamate can be compared with other cinnamate esters such as:

  • Methyl cinnamate
  • Ethyl cinnamate
  • Benzyl cinnamate

Uniqueness: this compound is unique due to its specific ester linkage and the presence of a phenyl group, which imparts distinct chemical and biological properties. Compared to methyl and ethyl cinnamates, this compound has a higher molecular weight and different solubility characteristics, making it suitable for specific applications in perfumery and material science .

Properties

IUPAC Name

phenyl (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFNGRDFKUJVIN-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2757-04-2
Record name Phenyl cinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002757042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC21000
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21000
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl cinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.558
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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